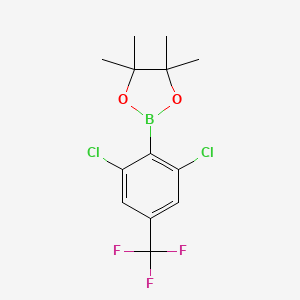

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Description

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a halogenated arylboronic ester with significant utility in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its structure features two chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position of the phenyl ring, which enhance its electron-withdrawing properties and reactivity in catalytic transformations. The pinacol ester moiety improves solubility and stability compared to the free boronic acid, making it advantageous for synthetic applications .

This article provides a detailed comparison with structurally similar boronic acid pinacol esters, focusing on solubility, reactivity, applications, and physicochemical properties.

Properties

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)16)13(17,18)19/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSTYPJHLSOJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

Ortho-lithiation followed by boron reagent trapping is a foundational approach for synthesizing arylboronic esters. This method exploits the directed metalation of aromatic rings using strong bases like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi). For 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, the protocol involves:

-

Directed lithiation : The trifluoromethyl and chloro substituents direct deprotonation at the ortho position relative to the boron-binding site.

-

Borylation : Trapping the aryl lithium intermediate with a trialkyl borate (e.g., B(Oi-Pr)₃) forms a boronate complex.

-

Esterification : Transesterification with pinacol (2,3-dimethyl-2,3-butanediol) yields the final pinacol ester.

Experimental Protocol

-

Lithiation :

-

Borylation :

-

Pinacol Ester Formation :

Challenges and Optimization

-

Regioselectivity : Competing lithiation at alternative positions necessitates low temperatures (-78°C) and excess base.

-

Moisture Sensitivity : Strict anhydrous conditions are critical to prevent boronate hydrolysis.

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism

The Miyaura borylation employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). For the target compound, the reaction proceeds as:

where Ar-X = 2,6-dichloro-4-(trifluoromethyl)phenyl bromide or iodide.

Catalytic System and Conditions

Substrate Limitations

-

Halide Reactivity : Aryl iodides react faster than bromides but are cost-prohibitive.

-

Steric Hindrance : The 2,6-dichloro substitution may slow transmetallation steps, requiring prolonged reaction times.

Grignard Reagent Transmetallation

Synthetic Pathway

This method adapts Grignard reagent chemistry to generate arylboronic esters:

-

Grignard Formation :

-

Boronate Formation :

-

Pinacol Exchange :

Key Parameters

-

Temperature : Grignard formation requires refluxing THF (66°C).

-

Workup : Quenching with 10% HCl ensures complete esterification.

Comparative Analysis of Methods

| Parameter | Ortho-Lithiation | Miyaura Borylation | Grignard Method |

|---|---|---|---|

| Yield (%) | 65–70 | 75–85 | 60–68 |

| Reaction Time (h) | 12–18 | 18–24 | 24–36 |

| Cost | High (t-BuLi) | Moderate (Pd catalyst) | Low (Mg, B(Oi-Pr)₃) |

| Scalability | Limited | Excellent | Moderate |

| Byproducts | Li salts | Pd residues | Mg salts |

Emerging Methodologies and Innovations

Iridium-Catalyzed C–H Borylation

Recent advances employ iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands to directly functionalize C–H bonds in 1,3-dichloro-5-(trifluoromethyl)benzene. This method avoids pre-functionalized aryl halides but faces selectivity challenges due to the electron-withdrawing trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group removed.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction, a widely used method for forming biaryl compounds. The reaction involves the coupling of aryl or vinyl halides with boronic acids or esters in the presence of a palladium catalyst. The presence of both chlorine and trifluoromethyl groups in 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester enhances its selectivity and reactivity, making it an ideal reagent for synthesizing complex organic molecules.

Table 1: Key Features of the Suzuki-Miyaura Reaction

| Feature | Description |

|---|---|

| Catalyst | Palladium (Pd) |

| Base | Potassium carbonate, sodium hydroxide |

| Solvent | Tetrahydrofuran, toluene |

| Temperature Range | 50°C to 100°C |

| Major Products | Biaryl compounds |

Pharmaceutical Applications

The compound is utilized in the synthesis of pharmaceutical intermediates. Its ability to facilitate the formation of complex molecular structures is crucial in drug development. For example, it can be employed to synthesize compounds that act as enzyme inhibitors or receptor ligands, which are vital in various therapeutic areas.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives synthesized using 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester exhibit promising anticancer activity. The compound's unique electronic properties contribute to its effectiveness in targeting specific biological pathways involved in cancer progression.

Material Science

In material science, this boronic acid ester plays a role in the development of advanced materials such as organic semiconductors and liquid crystals. Its ability to form stable carbon-carbon bonds allows for the creation of novel polymeric materials with tailored electronic properties.

Biological Studies

The compound is also significant in biological research. It can be used to create boron-containing compounds that serve as probes for studying biological systems or as potential therapeutic agents. The incorporation of boron into biologically active molecules can enhance their stability and bioavailability.

Environmental Applications

Due to its relatively benign nature and stability under various conditions, 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester can be explored for applications in environmental chemistry. Its use in synthesizing biodegradable polymers or compounds that can sequester pollutants is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Comparison with Analogous Boronic Acid Pinacol Esters

The target compound is distinguished by its unique substitution pattern. Below is a structural comparison with key analogues (Table 1):

Table 1: Structural Comparison of Halogenated Phenylboronic Acid Pinacol Esters

Key Observations :

- Electron-withdrawing groups (Cl, CF₃, F) dominate these structures, enhancing reactivity in cross-couplings.

- Hydroxyl (-OH) substituents (e.g., in 3,5-Dichloro-4-hydroxy derivatives) introduce polarity but reduce stability under acidic conditions .

- Trifluoromethyl (-CF₃) groups increase lipophilicity and metabolic stability, making such derivatives valuable in drug design .

Solubility Profiles in Organic Solvents

Solubility is critical for reaction efficiency. Data from experimental studies (Table 2) highlight trends:

Table 2: Solubility of Pinacol Esters in Organic Solvents

*Predicted based on substituent effects.

Key Findings :

- Chloroform is universally effective for dissolving pinacol esters due to its polarity and ability to stabilize boronate complexes .

- Hydrocarbon solvents (e.g., methylcyclohexane) show poor solubility, attributed to low polarity .

- Hydroxyl-substituted esters (e.g., 3,5-Dichloro-4-hydroxy) exhibit reduced solubility in ketones and ethers due to hydrogen bonding .

- Trifluoromethyl groups moderately reduce solubility in non-polar solvents compared to non-fluorinated analogues .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing Cl and CF₃ groups enhance electrophilicity, facilitating transmetalation in Suzuki-Miyaura reactions. Comparative studies reveal:

Table 3: Reactivity in Suzuki-Miyaura Coupling

Key Insights :

- Trifluoromethyl groups increase electrophilicity, improving coupling efficiency with electron-rich aryl halides .

- Chlorine substituents at ortho positions sterically hinder coupling, slightly reducing yields compared to mono-halogenated analogues .

- Fluorine substituents (e.g., 4-F) offer balanced reactivity and selectivity, often used in medicinal chemistry intermediates .

Comparison with Analogues :

- Esters with hydroxyl groups (e.g., 3,5-Difluoro-4-hydroxy) show faster ROS-triggered degradation than non-hydroxylated derivatives .

- Trifluoromethyl groups enhance nanoparticle stability in serum, extending circulation time .

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2311855-02-2) is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic applications but also for its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

The biological activity of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily involves its interaction with cellular pathways and proteins. The compound is known to form boronate complexes that can modulate enzyme activities and influence cellular signaling pathways. These interactions can lead to alterations in gene expression and metabolic processes within the cell .

Biological Activity in Cancer Research

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Antitumor Effects

In vitro studies have demonstrated that 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester can inhibit the growth of TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The growth inhibition is often measured using assays like sulforhodamine B (SRB) and trypan blue exclusion assays .

Key Findings:

- The GI50 (concentration required to inhibit cell growth by 50%) values for certain derivatives of this compound were reported below 10 µM in TNBC cells .

- The compound demonstrated minimal cytotoxicity against non-tumorigenic cells (e.g., MCF-12A), suggesting a degree of selectivity towards cancerous cells .

Study 1: Effect on Cell Viability and Proliferation

A study evaluated the effects of the compound on MDA-MB-231 cells. After treatment with a GI50 concentration of approximately 13 µM:

- Cell Viability: Significant reduction in viable cell numbers was observed compared to control treatments.

- Cell Cycle Analysis: Flow cytometry indicated an increase in the G0/G1 phase and a decrease in the S phase, suggesting that the compound may induce cell cycle arrest .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that while the compound affected cell proliferation, it did not significantly alter levels of key apoptotic markers such as PARP or caspase-3. This finding suggests that apoptosis may not be a primary mechanism through which this compound exerts its antitumor effects .

Comparison with Similar Compounds

The unique structural features of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, particularly the presence of both chloro and trifluoromethyl groups, enhance its reactivity compared to other boronic acid derivatives. This structural uniqueness contributes to its effectiveness in cross-coupling reactions and potential biological applications.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester | Structure | Significant antitumor activity against TNBC |

| Phenylboronic Acid Pinacol Ester | Structure | Moderate activity |

| 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester | Structure | Low activity |

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of arylboronic acid pinacol esters typically involves two key steps: (1) generation of the boronic acid intermediate via lithiation/borylation or Miyaura borylation, and (2) esterification with pinacol. For chloro- and trifluoromethyl-substituted aryl systems, Miyaura borylation is preferred due to compatibility with halogens .

- Step 1 : React 2,6-dichloro-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

- Step 2 : Purify via column chromatography (hexane/ethyl acetate) to isolate the ester.

Optimization Tips : - Use degassed solvents to prevent oxidative deborylation.

- Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group stability .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., dichloro and trifluoromethyl groups). The trifluoromethyl group appears as a quartet in <sup>19</sup>F NMR (~-60 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]<sup>+</sup> for C13H14BCl2F3O2: ~354.99).

- Contradiction Resolution : If GC/HPLC purity conflicts with NMR integration (e.g., residual pinacol), use preparative TLC or recrystallization (hexane/CH2Cl2) to isolate the pure ester .

Advanced: How does the steric and electronic profile of this boronic ester influence its reactivity in Suzuki-Miyaura cross-couplings?

Methodological Answer:

The 2,6-dichloro substitution creates steric hindrance, slowing transmetallation. The electron-withdrawing trifluoromethyl group reduces boronate electrophilicity, requiring optimized conditions:

- Catalyst : Use Pd(PPh3)4 or XPhos Pd G3 for bulky substrates.

- Base : K3PO4 in toluene/water (3:1) at 90°C improves turnover .

- Additives : Include 1–2 mol% of CuI to enhance reactivity with electron-deficient aryl partners .

Advanced: What are the stability challenges of this compound under ambient storage, and how can degradation be mitigated?

Methodological Answer:

- Moisture Sensitivity : Hydrolysis of the boronic ester to boronic acid occurs in humid conditions, detectable via <sup>11</sup>B NMR (shift from ~30 ppm to ~18 ppm) .

- Mitigation : Store under argon at –20°C in flame-sealed ampoules. Use molecular sieves (3Å) in storage vials .

- Degradation Monitoring : Periodic TLC (Rf ~0.6 in hexane/EtOAc 4:1) checks for hydrolysis byproducts .

Advanced: How can researchers reconcile contradictory yields reported in cross-coupling reactions involving this compound?

Methodological Answer:

Yield discrepancies often stem from:

- Oxygen Sensitivity : Trace O2 oxidizes the boronic ester. Use Schlenk techniques for oxygen-free conditions .

- Substrate Purity : GC purity >97% is critical; residual pinacol (from synthesis) inhibits catalysis. Pre-purify via silica gel chromatography .

- Catalyst Poisoning : Chloride ligands from the substrate can deactivate Pd. Add Ag2O (2 equiv) to scavenge chloride .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Hazards : Skin/eye irritation (H315/H319) and respiratory tract irritation (H335) .

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.

- Spill Management : Neutralize with damp sand, collect in sealed containers, and dispose via licensed hazardous waste services .

Advanced: What computational tools can predict the reactivity of this boronic ester in novel reaction systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki couplings. Focus on B–O bond dissociation energies and Pd–B interaction strengths .

- Molecular Dynamics : Simulate solvent effects (e.g., dioxane vs. THF) on reaction rates using GROMACS .

- Contradiction Analysis : Compare computed activation barriers with experimental yields to identify mechanistic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.